molecular formula C17H21N5O4S B2771943 N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-34-6

N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2771943
CAS No.: 1797838-34-6
M. Wt: 391.45
InChI Key: JUHLFZOFRHFGOA-UHFFFAOYSA-N
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Description

“N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has attracted much attention due to their significant biological properties . A common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Substitution at certain positions can lead to improved antibacterial potential .


Molecular Structure Analysis

Triazoles are natural heterocyclic compounds which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazoles and their derivatives can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Enzyme Inhibitory Activities and Molecular Docking

  • Novel triazole analogues, including those structurally similar to N-methyl-2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide, have been synthesized and evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These compounds demonstrate significant inhibitory activities, suggesting their potential for therapeutic applications. Structure-Activity Relationship (SAR) studies, assisted with molecular docking, have been carried out to explore the mode of binding of these compounds against the studied enzymes (Virk et al., 2018).

Antimicrobial and Antitumor Activities

  • The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activity have highlighted the potential use of these compounds as surface active agents. Such studies contribute to the development of new antimicrobial agents with possible applications in healthcare and industry (El-Sayed, 2006).

  • Another area of interest involves the synthesis and characterization of 1,2,3-Triazole derivatives against breast cancer cell lines (MDA-MB-231). The cytotoxic activities of these compounds were evaluated, showing potential as agents against breast cancer (Mohammed et al., 2019).

Synthesis and Biological Evaluation

  • Research on the synthesis of sulfonamide derivatives, including variations of the core structure of this compound, has led to the development of compounds with promising activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies aim to identify new therapeutic agents with specific biological targets (Khalid et al., 2014).

Advanced Chemical Synthesis Techniques

  • The sulfomethylation of di-, tri-, and polyazamacrocycles represents a novel route to the synthesis of mixed-side-chain macrocyclic chelates. This method, involving compounds structurally related to the subject chemical, provides a new pathway for creating complex molecules with potential applications in medicinal chemistry and material science (van Westrenen & Sherry, 1992).

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Properties

IUPAC Name

N-methyl-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-18-16(23)12-27(25,26)14-7-9-21(10-8-14)17(24)15-11-19-22(20-15)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHLFZOFRHFGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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